molecular formula C17H26N2O3 B12903048 N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide CAS No. 89653-68-9

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide

Cat. No.: B12903048
CAS No.: 89653-68-9
M. Wt: 306.4 g/mol
InChI Key: BSPYZRSVLZNOAB-UHFFFAOYSA-N
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Description

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is a compound that belongs to the class of substituted benzamides. This compound is known for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active molecules. The presence of the pyrrolidine ring and the benzamide moiety makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide typically involves the reaction of 2,6-dimethoxy-4-methylbenzoic acid with (1-ethylpyrrolidin-2-yl)methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain. This mechanism is similar to that of other benzamide derivatives used in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the ethylpyrrolidine moiety. These structural features contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

89653-68-9

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxy-4-methylbenzamide

InChI

InChI=1S/C17H26N2O3/c1-5-19-8-6-7-13(19)11-18-17(20)16-14(21-3)9-12(2)10-15(16)22-4/h9-10,13H,5-8,11H2,1-4H3,(H,18,20)

InChI Key

BSPYZRSVLZNOAB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=C(C=C2OC)C)OC

Origin of Product

United States

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